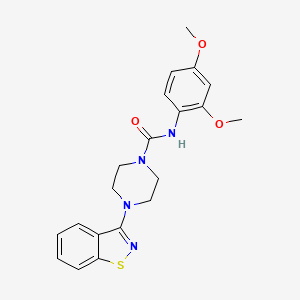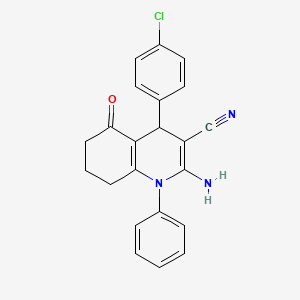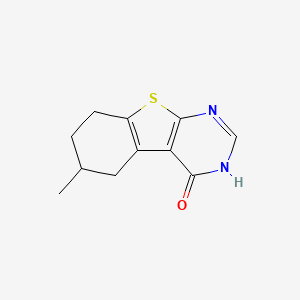
5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyrimidine ring. The presence of these fused rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one typically involves the following steps:
-
Formation of the Benzothiophene Ring: : The initial step involves the synthesis of the benzothiophene ring. This can be achieved through the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate reagent like phosphorus pentachloride (PCl5) under reflux conditions.
-
Introduction of the Pyrimidine Ring: : The next step involves the introduction of the pyrimidine ring. This can be accomplished by reacting the benzothiophene intermediate with a suitable amidine derivative, such as formamidine acetate, in the presence of a base like sodium ethoxide (NaOEt) under reflux conditions.
-
Reduction and Methylation: : The final steps involve the reduction of the intermediate compound to form the tetrahydro derivative, followed by methylation at the 6-position using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can undergo substitution reactions, particularly at the methyl group. Common reagents for substitution include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated and nucleophile-substituted derivatives
Scientific Research Applications
5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzothieno(2,3-d)pyrimidin-4(1H)-one: Lacks the methyl group at the 6-position.
6-Methylbenzothieno(2,3-d)pyrimidin-4(1H)-one: Lacks the tetrahydro ring structure.
Uniqueness
5,6,7,8-Tetrahydro-6-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is unique due to the presence of both the tetrahydro ring structure and the methyl group at the 6-position. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
95211-70-4 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-6-2-3-8-7(4-6)9-10(14)12-5-13-11(9)15-8/h5-6H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
DRGDPMWHYDIOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


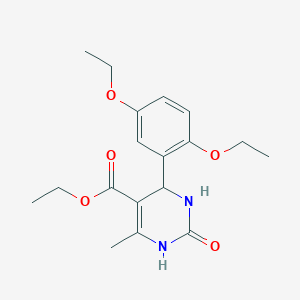
![Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate](/img/structure/B11472475.png)
![8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472487.png)
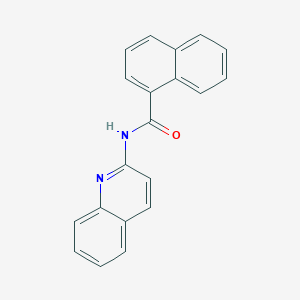
![3-{10-[2-(4-Methoxyphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11472508.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11472516.png)
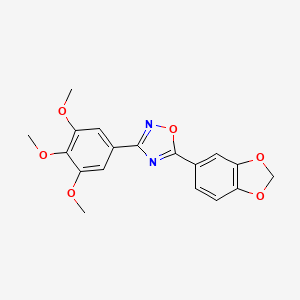
![N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472537.png)
![3-[({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]phenyl acetate](/img/structure/B11472541.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11472547.png)
![5-Chloro-4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11472549.png)
